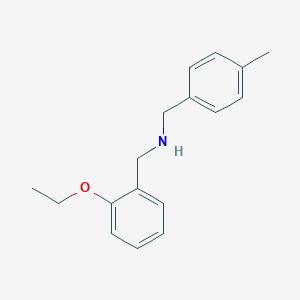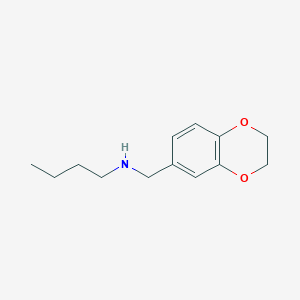![molecular formula C16H11F3N4O2 B504158 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide CAS No. 400078-67-3](/img/structure/B504158.png)
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is a compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring, a trifluoromethoxy-substituted phenyl group, and a nicotinamide moiety, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride under appropriate conditions to introduce the trifluoromethoxyphenyl group. Finally, the nicotinamide moiety is introduced through a coupling reaction with nicotinic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties
作用機序
The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The pyrazole ring and nicotinamide moiety contribute to the compound’s overall activity by facilitating interactions with target proteins and modulating their function .
類似化合物との比較
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A potent activator of nicotinamide phosphoribosyltransferase (NAMPT) with therapeutic potential.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals for their enhanced biological activity and stability.
Uniqueness
6-(1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is unique due to its combination of a pyrazole ring, trifluoromethoxyphenyl group, and nicotinamide moiety. This structure provides a balance of stability, biological activity, and versatility, making it a valuable compound for various applications .
特性
IUPAC Name |
6-pyrazol-1-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)25-13-5-3-12(4-6-13)22-15(24)11-2-7-14(20-10-11)23-9-1-8-21-23/h1-10H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCJOXCHHKTQNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[(4-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B504075.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B504076.png)
![N-(tert-butyl)-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B504081.png)
![[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine](/img/structure/B504082.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B504083.png)
![1-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B504084.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine](/img/structure/B504086.png)
![N-(2-methoxyethyl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B504087.png)

![3-ethoxy-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}propan-1-amine](/img/structure/B504091.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B504092.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[7-(4-fluorophenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B504094.png)
![N-{4-iodo-2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B504098.png)
